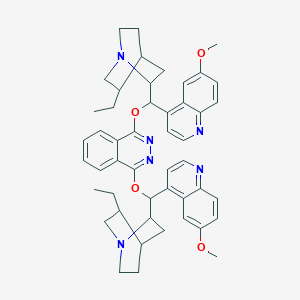

(Dhq)2phal

Beschreibung

Eigenschaften

IUPAC Name |

1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43-,44-,45+,46+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-PDNPBWJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140924-50-1 | |

| Record name | (DHQ)2PHAL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140924-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(dihydroquinine)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140924501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(DIHYDROQUININE)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJI6YFS0C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to (DHQ)2PHAL: Core Principles and Applications in Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Full Name and Chemical Structure

(DHQ)2PHAL is the common abbreviation for Hydroquinine 1,4-phthalazinediyl diether . It is a chiral ligand prominently used in the Sharpless Asymmetric Dihydroxylation reaction to synthesize enantiomerically enriched vicinal diols from prochiral olefins. The structural formula of this compound is C48H54N6O4.

Synonyms:

-

Hydroquinine 1,4-phthalazinediyl diether[1]

-

1,4-Bis(dihydroquinine)phthalazine

Chemical Identifiers:

The molecule consists of two dihydroquinine (DHQ) units linked to a central phthalazine (B143731) (PHAL) core via ether bonds. This specific structure creates a chiral environment that directs the stereochemical outcome of the dihydroxylation reaction.

Core Application: The Sharpless Asymmetric Dihydroxylation

This compound is a key component of the commercially available reagent mixture known as AD-mix-α . This mixture facilitates the enantioselective preparation of 1,2-diols from alkenes. The reaction is catalyzed by osmium tetroxide in the presence of a stoichiometric oxidant, such as potassium ferricyanide (B76249) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), and is conducted under buffered, slightly basic conditions. The this compound ligand accelerates the reaction and is the source of chirality, dictating the facial selectivity of the dihydroxylation.

The stereochemical outcome is predictable: the use of this compound (in AD-mix-α) typically delivers the diol from the 'alpha' face of the alkene when the substituents on the double bond are arranged according to size (Large, Medium, Small). Its pseudo-enantiomer, (DHQD)2PHAL (found in AD-mix-β), delivers the diol from the 'beta' face.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The reaction proceeds through a catalytic cycle involving the osmium catalyst and the chiral ligand.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The catalytic cycle begins with the formation of a complex between osmium tetroxide and the this compound ligand. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene substrate to form a cyclic intermediate. Hydrolysis of this intermediate releases the desired diol product and a reduced osmate species. Finally, a stoichiometric oxidant regenerates the osmium tetroxide-ligand complex, allowing the cycle to continue.

Quantitative Data Presentation

The enantioselectivity of the Sharpless Asymmetric Dihydroxylation using this compound (as part of AD-mix-α) is consistently high across a range of olefin substitution patterns. Below is a summary of representative results.

| Alkene Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 |

| 1-Decene | (R)-1,2-Decanediol | 90 | 97 |

| α-Methylstyrene | (S)-1-Phenyl-1,2-propanediol | 92 | 88 |

Detailed Experimental Protocols

General Procedure for Asymmetric Dihydroxylation using AD-mix-α

This protocol is a representative example for the dihydroxylation of an alkene.

Caption: General experimental workflow for Sharpless AD.

Methodology:

-

Reaction Setup: A round-bottom flask is charged with a 1:1 mixture of tert-butanol (B103910) and water. The commercially available AD-mix-α is added, and the mixture is stirred until two clear phases are observed (the lower aqueous phase should be yellow).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Substrate Addition: The alkene substrate is added to the cooled, stirred mixture.

-

Reaction: The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (B76179) (Na2SO3).

-

Workup: The mixture is warmed to room temperature and stirred for approximately one hour. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure diol.

-

Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.

Safety Precautions

-

Osmium Tetroxide: The osmium source in AD-mix is less volatile than pure osmium tetroxide, but it is still highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Potassium Ferricyanide: AD-mix contains potassium ferricyanide. Acidification of the reaction mixture or waste must be strictly avoided as it can liberate highly toxic hydrogen cyanide gas.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and gloves, must be worn at all times.

Logical Relationships: Predicting Stereoselectivity

The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation with this compound can be predicted using a mnemonic device based on the orientation of the alkene substituents.

Caption: Mnemonic for predicting stereochemistry.

To predict the major enantiomer, the alkene is drawn in a specific orientation with its substituents placed into four quadrants based on their relative steric bulk (L = large, M = medium, S = small). For most substrates, this compound (AD-mix-α) directs the dihydroxylation to the bottom, or α-face, of the alkene when oriented in this manner. The most unfavorable interactions occur when the largest substituent occupies the northwest (NW) quadrant.

References

The Role of (DHQ)2PHAL in Asymmetric Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(DHQ)2PHAL, the common abbreviation for Hydroquinine 1,4-phthalazinediyl diether, stands as a cornerstone chiral ligand in the field of asymmetric organic synthesis. Its paramount application lies in the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This guide provides an in-depth overview of the utility of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

Core Application: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of 1,2-diols. This compound is the chiral ligand used in the commercially available reagent mixture known as AD-mix-α.[1][2] This mixture simplifies the experimental setup by providing the catalyst, ligand, oxidant, and base in a single formulation.

The reaction is highly regarded for its reliability, broad substrate scope, and predictable stereochemical outcome. The this compound ligand, derived from the cinchona alkaloid hydroquinine, creates a chiral environment around the osmium center, directing the dihydroxylation to one face of the olefin and thus producing one of the two possible enantiomers of the diol with high selectivity.

Quantitative Data for Sharpless Asymmetric Dihydroxylation using AD-mix-α (this compound)

The following table summarizes the performance of AD-mix-α in the asymmetric dihydroxylation of various olefin substrates, highlighting the chemical yield and enantiomeric excess (ee%) achieved.

| Olefin Substrate | Product | Yield (%) | ee (%) |

| trans-Stilbene (B89595) | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | 99 |

| 1-Decene | (R)-1,2-Decanediol | 95 | 92 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 94 | 88 |

| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |

Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

This protocol provides a representative procedure for the asymmetric dihydroxylation of trans-stilbene using AD-mix-α.

Materials:

-

AD-mix-α

-

trans-Stilbene

-

Water

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

AD-mix-α (1.4 g) is added to the solvent mixture and stirred until the solids are dissolved, resulting in a clear, yellow-orange solution.

-

The solution is cooled to 0 °C in an ice bath.

-

trans-Stilbene (1 mmol, 180 mg) is added to the reaction mixture.

-

The reaction is stirred vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is stirred at room temperature for 1 hour.

-

The mixture is then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (R,R)-1,2-diphenyl-1,2-ethanediol.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the coordination of the chiral ligand (this compound) to osmium tetroxide, followed by a concerted [3+2] cycloaddition to the olefin. The resulting osmate ester is then hydrolyzed to release the diol product and a reduced osmium species. A stoichiometric oxidant, typically potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.

Broader Applications of this compound

While most renowned for its role in dihydroxylation, the utility of this compound extends to other important asymmetric transformations.

Asymmetric Aminohydroxylation of Styrenes

This compound can also serve as a chiral ligand in the asymmetric aminohydroxylation of styrenes, providing a route to valuable chiral β-amino alcohols. The regioselectivity of this reaction can be influenced by the choice of nitrogen source and reaction conditions.

The following table presents data for the asymmetric aminohydroxylation of styrene (B11656) derivatives using a system involving this compound.

| Styrene Substrate | Nitrogen Source | Major Regioisomer | Yield (%) | ee (%) |

| Styrene | TsNClNa | N-Tosyl-1-phenyl-2-aminoethanol | 75 | 96 |

| 4-Chlorostyrene | TsNClNa | N-Tosyl-1-(4-chlorophenyl)-2-aminoethanol | 72 | 95 |

| 4-Methoxystyrene | TsNClNa | N-Tosyl-1-(4-methoxyphenyl)-2-aminoethanol | 80 | 98 |

Data is representative of typical results and may vary based on specific reaction conditions.

Materials:

-

Potassium osmate(VI) dihydrate

-

This compound

-

Chloramine-T trihydrate (TsNClNa·3H₂O)

-

Styrene

-

n-Propanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve potassium osmate(VI) dihydrate (0.004 mmol) and this compound (0.005 mmol) in a 1:1 mixture of n-propanol and water (5 mL).

-

Add chloramine-T trihydrate (1.1 mmol).

-

Cool the mixture to 0 °C and add styrene (1.0 mmol).

-

Stir the reaction at 0 °C until the styrene is consumed (monitored by TLC).

-

Quench the reaction with sodium sulfite.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired N-protected β-amino alcohol.

Asymmetric N-Allylic Alkylation of Indoles

The use of cinchona alkaloid-derived catalysts, the family to which this compound belongs, has been reported for the asymmetric N-allylic alkylation of indoles with Morita-Baylis-Hillman carbonates. This reaction provides a valuable method for the synthesis of chiral N-allylindole derivatives. While the general catalytic system has been demonstrated, specific quantitative data and a detailed experimental protocol for the use of this compound in this transformation are not as extensively documented in readily available literature as for the dihydroxylation and aminohydroxylation reactions. Further research into this specific application is encouraged.

The general workflow for this type of reaction involves the activation of the Morita-Baylis-Hillman carbonate by the chiral catalyst, followed by the nucleophilic attack of the indole.

Conclusion

This compound is a versatile and powerful chiral ligand in asymmetric synthesis. Its primary role in the Sharpless Asymmetric Dihydroxylation is well-established, providing a reliable and highly enantioselective method for the synthesis of vicinal diols. Furthermore, its application in asymmetric aminohydroxylation demonstrates its broader utility in the construction of other important chiral building blocks. While its potential in other reactions such as the N-allylic alkylation of indoles is promising, further investigation is warranted to fully elucidate its capabilities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and selective synthesis of complex chiral molecules.

References

(DHQ)2PHAL in Asymmetric Dihydroxylation: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, enabling the stereoselective creation of vicinal diols from prochiral olefins.[1] At the heart of this powerful transformation lies the chiral ligand, which, in concert with osmium tetroxide, dictates the facial selectivity of the dihydroxylation. This technical guide provides an in-depth exploration of the mechanism of action of the dihydroquinine (DHQ)-derived ligand, (DHQ)2PHAL, a key component of the commercially available reagent mixture AD-mix-α.[1][2]

The Catalytic System: AD-mix-α

The this compound ligand is most commonly employed as part of a pre-packaged reagent system known as AD-mix-α.[1] This mixture simplifies the experimental setup by providing the essential components in optimized ratios. The key constituents of AD-mix-α are:

-

Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.[3]

-

(DHQ)₂PHAL: The chiral ligand responsible for inducing enantioselectivity.

-

Potassium ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric reoxidant that regenerates the active Os(VIII) catalyst.

-

Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.

The use of a catalytic amount of the expensive and toxic osmium tetroxide is a key feature of this system, made possible by the continuous regeneration of the active oxidant by potassium ferricyanide.

The Catalytic Cycle: A Stepwise Look at the Mechanism

The enantioselective dihydroxylation of an alkene using this compound and osmium tetroxide proceeds through a well-studied catalytic cycle. The currently accepted mechanism involves a [3+2]-cycloaddition pathway, which is energetically more favorable than the initially proposed [2+2]-cycloaddition.

Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The key steps in the primary catalytic cycle are as follows:

-

Ligand Association: The chiral ligand, this compound (L), coordinates to osmium tetroxide (OsO₄) to form the active chiral catalyst, OsO₄L.

-

Alkene Coordination: The prochiral alkene approaches the chiral catalyst and coordinates to the osmium center. The bulky phthalazine (B143731) linker of the this compound ligand creates a chiral pocket, sterically directing the alkene to bind to a specific face of the osmium tetroxide.

-

[3+2] Cycloaddition: The alkene undergoes a [3+2] cycloaddition with the OsO₄L* complex to form a cyclic osmate(VI) ester intermediate. This is the stereodetermining step of the reaction.

-

Hydrolysis: The cyclic osmate(VI) ester is hydrolyzed to release the chiral diol and the reduced osmium(VI) species. The addition of methanesulfonamide (B31651) (MeSO₂NH₂) can accelerate this step.

-

Reoxidation: The stoichiometric oxidant, potassium ferricyanide, reoxidizes the osmium(VI) species back to osmium(VIII), regenerating the active catalyst for the next cycle.

A potential secondary catalytic pathway can occur if the osmate ester intermediate is oxidized back to an osmium(VIII) species before hydrolysis. This species can then dihydroxylate another alkene, but this secondary pathway generally leads to lower enantioselectivity. Using a higher concentration of the chiral ligand can help to suppress this undesired pathway.

Origin of Enantioselectivity

The high degree of enantioselectivity observed in the Sharpless asymmetric dihydroxylation is a direct result of the chiral environment created by the this compound ligand around the osmium center. The ligand forms a U-shaped binding pocket where the osmium tetroxide is held. This conformation presents a significant steric barrier on one face of the olefin, forcing the alkene to approach from the less hindered face, thus leading to the preferential formation of one enantiomer of the diol. For substrates with different-sized substituents on the double bond, the ligand directs the dihydroxylation to a specific face based on the relative steric bulk of these groups.

Quantitative Data

The Sharpless asymmetric dihydroxylation using this compound (as part of AD-mix-α) has been successfully applied to a wide variety of olefin substrates, consistently affording high yields and excellent enantiomeric excess (ee). The following table summarizes representative data for the dihydroxylation of various alkenes.

| Alkene Substrate | Product | Yield (%) | ee (%) |

| trans-Stilbene | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | 97 | >99 |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 82 | 97 |

| 1-Decene | (R)-1,2-Decanediol | 85 | 97 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 88 | 94 |

| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 |

Data compiled from various sources, including reviews and primary literature on Sharpless Asymmetric Dihydroxylation.

Experimental Protocols

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-α.

Materials:

-

AD-mix-α

-

Water

-

Alkene substrate

-

Methanesulfonamide (optional, but recommended for less reactive alkenes)

-

Sodium sulfite (B76179)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with a 1:1 mixture of tert-butanol and water. The AD-mix-α is then added to this solvent mixture. If methanesulfonamide is used, it is added at this stage. The mixture is stirred at room temperature until the solids are dissolved, resulting in a yellow-green, two-phase mixture.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Substrate Addition: The alkene substrate is added to the cooled, stirring reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the reaction is complete, solid sodium sulfite is added portion-wise at 0 °C, and the mixture is stirred for an additional hour at room temperature. This step quenches the reaction and reduces any remaining osmium species.

-

Extraction: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure diol. The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Safety Precautions: Osmium tetroxide and its derivatives are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The this compound-mediated asymmetric dihydroxylation is a robust and highly selective method for the synthesis of chiral vicinal diols. The well-defined catalytic cycle, driven by the chiral ligand, provides a predictable and reliable route to enantiomerically enriched products. This technical guide has provided an overview of the mechanism, quantitative data for representative substrates, and a general experimental protocol to aid researchers in the successful application of this powerful synthetic tool in their own work. The continued application and study of this reaction will undoubtedly lead to further advancements in asymmetric synthesis and the development of novel chiral molecules for various applications.

References

Sharpless Asymmetric Dihydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized chemical reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity. This transformation, developed by K. Barry Sharpless who was a co-recipient of the 2001 Nobel Prize in Chemistry for his work on chirally catalyzed oxidation reactions, has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex, stereochemically defined molecules. This guide provides an in-depth overview of the core principles of the Sharpless AD, including its mechanism, catalytic cycle, practical experimental protocols, and applications in drug development.

Core Principles and Mechanism

The Sharpless Asymmetric Dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to effect the enantioselective dihydroxylation of an alkene. A stoichiometric co-oxidant is used to regenerate the osmium catalyst in situ, allowing for the use of the highly toxic and expensive OsO₄ in catalytic quantities.

The key to the reaction's high enantioselectivity lies in the use of chiral ligands derived from cinchona alkaloids, namely dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). These ligands are typically used as their phthalazine (B143731) (PHAL) ethers, denoted as (DHQ)₂PHAL and (DHQD)₂PHAL. The choice between these two "pseudoenantiomeric" ligands determines the facial selectivity of the dihydroxylation, with (DHQ)₂PHAL generally affording one enantiomer of the diol and (DHQD)₂PHAL providing the other. For convenience, commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), are widely used. These mixtures also contain the osmium catalyst, the co-oxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]), and a base (potassium carbonate, K₂CO₃).

The precise mechanism of the Sharpless AD has been a subject of extensive study. The currently accepted mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then reacts with the alkene in a concerted [3+2] cycloaddition to form an osmate ester intermediate. This intermediate is subsequently hydrolyzed to yield the chiral diol and the reduced osmium(VI) species. The co-oxidant then reoxidizes the osmium(VI) back to osmium(VIII), thus completing the catalytic cycle.[1][2] An alternative [2+2] cycloaddition mechanism followed by rearrangement has also been proposed, though the [3+2] pathway is more widely supported by experimental and computational evidence.[1]

Catalytic Cycle

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation can be visualized as a series of interconnected steps involving the osmium catalyst, the chiral ligand, the alkene substrate, and the co-oxidant.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Quantitative Data Presentation

The Sharpless Asymmetric Dihydroxylation is renowned for its high enantioselectivity and good yields across a wide range of alkene substrates. The following table summarizes representative quantitative data for the dihydroxylation of various alkenes using AD-mix-α and AD-mix-β.

| Alkene Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |

| Stilbene | α | >99 | 94 |

| Stilbene | β | 95 | >99 |

| 1-Decene | α | 90 | 88 |

| 1-Decene | β | 92 | 97 |

| α-Methylstyrene | α | 96 | 88 |

| α-Methylstyrene | β | 94 | 92 |

| Indene | α | 95 | 85 |

| Indene | β | 93 | 91 |

| Methyl trans-cinnamate | α | 97 | 94 |

| Methyl trans-cinnamate | β | 98 | 98 |

Experimental Protocols

A general experimental procedure for the Sharpless Asymmetric Dihydroxylation using a commercially available AD-mix is provided below. This protocol can be adapted for various alkene substrates.

Materials:

-

AD-mix-α or AD-mix-β

-

Water

-

Alkene substrate

-

Methanesulfonamide (B31651) (optional, for slow-reacting substrates)

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). If required, add methanesulfonamide (1 equivalent based on the alkene). Stir the mixture at room temperature until the solids are dissolved, resulting in a biphasic solution.

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the alkene substrate (1 mmol) to the cooled mixture with vigorous stirring.

-

Reaction Monitoring: Continue stirring the reaction at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.

-

Workup: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) to the reaction mixture and stir for 1 hour at room temperature. This step quenches the excess oxidant and cleaves the osmate ester.

-

Extraction: Add ethyl acetate (10 mL per 1 mmol of alkene) to the mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude diol can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Workflow

The general workflow for performing a Sharpless Asymmetric Dihydroxylation experiment, from reaction setup to product analysis, is outlined in the following diagram.

Caption: General experimental workflow for the Sharpless AD.

Applications in Drug Development

The Sharpless Asymmetric Dihydroxylation has had a profound impact on the synthesis of chiral drugs and natural products. The ability to introduce two adjacent stereocenters with high predictability and enantioselectivity makes it a highly valuable transformation. For instance, this methodology has been a key step in the total synthesis of various biologically active compounds, including alkaloids, macrolides, and polyketides.[3]

A notable example is its application in the synthesis of the anticancer drug Taxol (Paclitaxel). A crucial fragment of the Taxol molecule contains a chiral diol that was efficiently prepared using the Sharpless AD. Furthermore, the synthesis of intermediates for drugs such as the HIV protease inhibitor Indinavir and the antibiotic Erythromycin has also utilized this powerful reaction. The chiral diols produced by the Sharpless AD serve as versatile building blocks that can be further elaborated into a wide array of complex molecular architectures, making it a cornerstone of modern medicinal chemistry and drug discovery.

References

The Enduring Legacy of Cinchona Alkaloids in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have a rich history in medicine, most notably for their anti-malarial properties.[1] Beyond their therapeutic applications, these structurally complex molecules, particularly quinine, quinidine, cinchonine, and cinchonidine, have emerged as powerful and versatile scaffolds in the field of asymmetric catalysis.[2] Their unique stereochemical architecture, featuring multiple stereogenic centers, a basic quinuclidine (B89598) nitrogen, and a quinoline (B57606) moiety, allows them to create a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. This technical guide provides a comprehensive overview of the role of Cinchona alkaloids in asymmetric catalysis, focusing on their application in key synthetic reactions, the underlying catalytic mechanisms, and detailed experimental methodologies.

The Principle of Bifunctional Catalysis

A cornerstone of the catalytic prowess of many Cinchona alkaloid derivatives is the concept of bifunctional catalysis.[3] These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction. Typically, the basic quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Concurrently, a hydrogen-bond-donating group on the alkaloid scaffold, often a hydroxyl group at the C9 position or a synthetically introduced thiourea (B124793) or squaramide moiety, activates the electrophile by forming a hydrogen bond, rendering it more susceptible to nucleophilic attack.[4][5] This dual activation within a single chiral framework is crucial for achieving high levels of enantioselectivity.

Key Applications in Asymmetric Synthesis

Cinchona alkaloids and their derivatives have been successfully employed as organocatalysts in a plethora of asymmetric reactions, revolutionizing the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Michael Addition

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those incorporating thiourea or squaramide moieties, have proven to be exceptional catalysts for this transformation, affording high yields and excellent enantioselectivities.

Quantitative Data for Asymmetric Michael Addition:

| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Quinine-derived thiourea | Nitromethane | trans-Chalcone | Toluene (B28343) | RT | 95 | 94 | |

| Cinchonine-derived squaramide | Diethyl malonate | β-Nitrostyrene | CH2Cl2 | -20 | 98 | 97 | |

| 9-Amino(9-deoxy)quinine | Thiophenol | Cyclohexenone | Toluene | -60 | 92 | 99 | |

| (DHQ)2PHAL | 1,3-Diketone | Methyl vinyl ketone | THF | -78 | 85 | 91 |

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

To a solution of β-nitrostyrene (0.1 mmol) and cinchonine-derived squaramide catalyst (5 mol%) in CH2Cl2 (1.0 mL) at -20 °C was added diethyl malonate (0.12 mmol). The reaction mixture was stirred at this temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture was directly purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) = 10:1) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Catalytic Cycle for Bifunctional Cinchona Alkaloid-Thiourea Catalyzed Michael Addition:

Caption: Bifunctional catalysis in the Michael addition.

Aldol (B89426) Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another vital tool in synthetic organic chemistry. Cinchona alkaloid-derived primary amines and thioureas have been effectively utilized as catalysts in direct asymmetric aldol reactions.

Quantitative Data for Asymmetric Aldol Reaction:

| Catalyst | Aldehyde | Ketone/Enolate Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 9-Amino(9-deoxy)quinine | p-Nitrobenzaldehyde | Acetone (B3395972) | neat | RT | 99 | 90 | |

| Quinine-derived thiourea | Benzaldehyde | Isatin | Toluene | -30 | 85 | 92 | |

| Cinchonidine-derived primary amine | 4-Cyanobenzaldehyde | Cyclohexanone | DMSO | RT | 91 | 96 | |

| Cupreine-derived thiourea | Isovaleraldehyde | Acetone | neat | 4 | 78 | 88 |

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde (B150856) and Acetone

To a mixture of 4-nitrobenzaldehyde (0.5 mmol) and 9-amino(9-deoxy)quinine (10 mol%) was added acetone (2.0 mL). The reaction mixture was stirred at room temperature for 48 hours. After completion, the excess acetone was removed under reduced pressure. The residue was then purified by flash chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.

Logical Relationship in Bifunctional Aldol Catalysis:

Caption: Key steps in the asymmetric aldol reaction.

Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is an environmentally friendly and industrially viable method for the synthesis of chiral compounds. Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are highly effective phase-transfer catalysts, facilitating the transfer of anionic nucleophiles from an aqueous phase to an organic phase where the reaction with an electrophile occurs. This methodology has been extensively used for the asymmetric alkylation of glycine (B1666218) imines to produce non-natural α-amino acids.

Quantitative Data for Asymmetric Phase-Transfer Alkylation:

| Catalyst | Substrate | Alkylating Agent | Base | Yield (%) | ee (%) | Reference |

| O'Donnell's Catalyst (N-benzylcinchoninium chloride) | Glycine tert-butyl ester Schiff base | Benzyl (B1604629) bromide | 50% aq. NaOH | 85 | 66 | |

| Lygo's Catalyst (N-anthracenylmethylcinchonidinium bromide) | Glycine tert-butyl ester Schiff base | Benzyl bromide | CsOH·H2O | 95 | 94 | |

| Corey's Catalyst (O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) | Glycine tert-butyl ester Schiff base | Benzyl bromide | 50% aq. KOH | 91 | >99 | |

| Dimeric Cinchona Catalyst | Glycine tert-butyl ester Schiff base | 4-Nitrobenzyl bromide | K2CO3 | 91 | 99 |

Experimental Protocol: Asymmetric Phase-Transfer Alkylation of a Glycine Schiff Base

A mixture of the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol), the chiral Cinchona alkaloid-derived phase-transfer catalyst (1 mol%), and benzyl bromide (1.2 mmol) in toluene (10 mL) was stirred vigorously at 0 °C. A 50% aqueous solution of potassium hydroxide (B78521) (5.0 mL) was then added dropwise. The reaction was stirred at 0 °C for 6 hours. The layers were then separated, and the aqueous layer was extracted with toluene (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the alkylated product. The enantiomeric excess was determined by chiral HPLC analysis.

Workflow for Phase-Transfer Catalysis:

Caption: Phase-transfer catalytic cycle.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a landmark reaction in asymmetric catalysis that converts alkenes to chiral vicinal diols with high enantioselectivity. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid-derived ligand, typically a phthalazine (B143731) (PHAL) ether of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). Commercially available reagent mixtures, known as AD-mix-α (containing the DHQ ligand) and AD-mix-β (containing the DHQD ligand), have made this powerful transformation readily accessible.

Quantitative Data for Sharpless Asymmetric Dihydroxylation:

| Ligand | Alkene | Yield (%) | ee (%) | Reference |

| (DHQD)2PHAL (AD-mix-β) | trans-Stilbene (B89595) | 97 | >99 | |

| This compound (AD-mix-α) | Styrene | 94 | 97 | |

| (DHQD)2PHAL (AD-mix-β) | 1-Decene | 92 | 97 | |

| This compound (AD-mix-α) | Methyl trans-cinnamate | 90 | 96 |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

A mixture of AD-mix-β (1.4 g) in tert-butanol (B103910) (5 mL) and water (5 mL) was stirred at room temperature until both phases were clear. The mixture was then cooled to 0 °C, and trans-stilbene (1 mmol) was added. The reaction was stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (B76179) (1.5 g) was then added, and the mixture was stirred for an additional hour at room temperature. The reaction was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with 2 M aqueous KOH, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by flash chromatography to yield the diol. The enantiomeric excess was determined by chiral HPLC analysis.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation:

Caption: The catalytic cycle of the Sharpless AD.

Conclusion

Cinchona alkaloids and their synthetic derivatives have undeniably secured a prominent and lasting position in the field of asymmetric catalysis. Their modular nature, ready availability, and profound ability to induce high stereoselectivity have made them indispensable tools for the synthesis of complex chiral molecules. From the foundational principles of bifunctional catalysis to their application in a diverse array of synthetic transformations, Cinchona alkaloids continue to inspire the development of novel and efficient catalytic systems. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the capabilities and mechanistic nuances of these remarkable natural products is essential for advancing the frontiers of asymmetric synthesis.

References

- 1. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. (2016) | Gamze Tanriver | 49 Citations [scispace.com]

- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Computational Chemistry Highlights: Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model [compchemhighlights.org]

AD-mix-alpha: A Technical Guide to Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AD-mix-alpha, a commercially available reagent mixture for the Sharpless asymmetric dihydroxylation of alkenes. This reaction is a cornerstone of modern organic synthesis, enabling the stereoselective preparation of chiral vicinal diols, which are critical intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[1][2][3]

Core Components and Function

AD-mix-alpha is a pre-packaged mixture of four key components, each with a specific role in the catalytic cycle.[2][4] The formulation is designed for convenience, safety, and reproducibility, obviating the need to handle the highly toxic and volatile osmium tetroxide directly.

Table 1: Components of AD-mix-alpha and Their Functions

| Component | Chemical Formula | Function |

| Potassium Osmate (Osmium Source) | K₂OsO₂(OH)₄ | Precursor to the active osmium tetroxide (OsO₄) catalyst. |

| Potassium Ferricyanide | K₃Fe(CN)₆ | Stoichiometric reoxidant that regenerates the Os(VIII) catalyst from the reduced Os(VI) species. |

| Potassium Carbonate | K₂CO₃ | Base that maintains the optimal pH for the reaction, accelerating the reoxidation of the osmium catalyst. |

| Chiral Ligand ((DHQ)₂PHAL) | C₄₈H₅₄N₆O₄ | A phthalazine (B143731) adduct of dihydroquinine that coordinates to the osmium center, creating a chiral environment and directing the stereochemical outcome of the dihydroxylation. |

The primary function of AD-mix-alpha is to facilitate the enantioselective dihydroxylation of a wide range of prochiral alkenes to produce the corresponding chiral 1,2-diols. The use of the (DHQ)₂PHAL ligand specifically directs the hydroxylation to one face of the alkene, leading to the formation of a specific enantiomer. For its counterpart, AD-mix-beta, which contains the pseudoenantiomeric (DHQD)₂PHAL ligand, the opposite enantiomer is obtained.

The Catalytic Cycle: Mechanism of Action

The Sharpless asymmetric dihydroxylation proceeds through a well-defined catalytic cycle. The key steps involve the formation of a chiral osmium-ligand complex, cycloaddition to the alkene, and subsequent hydrolysis and reoxidation.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

The reaction is initiated by the formation of a chiral complex between osmium tetroxide and the (DHQ)₂PHAL ligand. This complex then undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate. Hydrolysis of this intermediate, facilitated by the basic conditions provided by potassium carbonate, releases the desired chiral diol and a reduced osmium(VI) species. The stoichiometric oxidant, potassium ferricyanide, then reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.

Substrate Scope and Enantioselectivity

AD-mix-alpha has demonstrated high enantioselectivity across a broad range of alkene substitution patterns. Generally, trans-disubstituted and 1,1-disubstituted alkenes are excellent substrates, often providing enantiomeric excess (ee) values greater than 90%. Monosubstituted and trisubstituted alkenes also undergo dihydroxylation with good to excellent enantioselectivity. Cis-disubstituted alkenes, however, can be more challenging substrates and may result in lower enantioselectivities, particularly when the substituents are of similar size.

Table 2: Enantiomeric Excess (% ee) for the Dihydroxylation of Various Alkenes with AD-mix-alpha

| Alkene Substrate (Substitution Pattern) | Product Configuration | % ee |

| trans-Stilbene (1,2-Disubstituted) | (R,R) | >99 |

| Styrene (Monosubstituted) | (R) | 97 |

| 1-Decene (Monosubstituted) | (R) | 97 |

| Methyl trans-cinnamate (1,2-Disubstituted) | (2R,3S) | 97 |

| α-Methylstyrene (1,1-Disubstituted) | (S) | 88 |

| 2,4,6-Trimethylstyrene (1,1-Disubstituted) | (S) | 95 |

| trans-3-Decen-1-ol (1,2-Disubstituted) | (3R,4R) | 98 |

| 1-Phenylcyclohexene (Trisubstituted) | (1R,2R) | 92 |

Note: The enantiomeric excess values are representative and can be influenced by reaction conditions and the specific substrate.

Experimental Protocols

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix-alpha.

Materials and Equipment

-

AD-mix-alpha

-

Alkene substrate

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for chromatography

Step-by-Step Procedure

Caption: A typical experimental workflow for Sharpless AD.

-

Reaction Setup: In a round-bottom flask, combine AD-mix-alpha (typically 1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (typically 5 mL of each per 1 mmol of alkene). Stir the mixture at room temperature until the two phases become clear and the aqueous layer turns a bright yellow.

-

Addition of Alkene: Cool the reaction mixture to 0 °C using an ice bath. Add the alkene substrate (1 mmol) to the vigorously stirred mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may need to be stirred at room temperature. The reaction is typically complete within 6-24 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-alpha). Stir the mixture for about 30-60 minutes at room temperature.

-

Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the layers, and extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and wash with 2M sulfuric acid (or saturated aqueous sodium chloride). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography to remove the chiral ligand and other non-polar impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.

-

Characterization: The purified diol should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the enantiomerically pure compound.

Safety Considerations

-

Osmium Precaution: Although AD-mix contains a non-volatile osmium salt, it is crucial to avoid acidification of the mixture, as this can generate highly toxic and volatile osmium tetroxide (OsO₄).

-

Cyanide Hazard: AD-mix contains potassium ferricyanide, which can release toxic hydrogen cyanide (HCN) gas if exposed to strong acids. All waste should be handled and disposed of according to institutional safety guidelines.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling AD-mix and its components. All procedures should be performed in a well-ventilated fume hood.

Conclusion

AD-mix-alpha is a powerful and reliable reagent for the asymmetric dihydroxylation of alkenes, providing a practical and efficient method for the synthesis of chiral diols. Its broad substrate scope, high enantioselectivity, and commercial availability have made it an indispensable tool for chemists in academic research and the pharmaceutical industry. Understanding the roles of its components, the catalytic mechanism, and the experimental protocol is key to its successful application in the synthesis of complex chiral molecules.

References

The Sharpless Mnemonic: A Guide to Stereoselective Epoxidation and Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in the fields of chemical research and pharmaceutical development. Enantioselective synthesis, the preferential formation of one enantiomer over the other, is a critical component in the creation of chiral drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. The Sharpless Asymmetric Epoxidation and Dihydroxylation reactions, developed by K. Barry Sharpless and his colleagues, are cornerstone methodologies in this endeavor, providing reliable and predictable ways to introduce chirality into achiral molecules. At the heart of their predictability lies the Sharpless mnemonic, a simple yet powerful tool for forecasting the stereochemical outcome of these reactions. This technical guide provides an in-depth exploration of the Sharpless mnemonic, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Principles of Sharpless Asymmetric Reactions

The Sharpless reactions utilize a chiral catalyst to deliver an oxygen-containing functional group to one face of a double bond preferentially. This facial selectivity is governed by the chirality of the catalyst system.

Sharpless Asymmetric Epoxidation (SAE) converts allylic alcohols into chiral 2,3-epoxyalcohols.[1] The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide [Ti(OⁱPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[1][2] The oxidant is tert-butyl hydroperoxide (TBHP).[2] The presence of an allylic hydroxyl group is crucial for the reaction, as it coordinates to the titanium center, directing the epoxidation.[3]

Sharpless Asymmetric Dihydroxylation (SAD) transforms alkenes into chiral vicinal diols. This reaction uses osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine (B1679958) ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. These mixes contain the osmium catalyst, a re-oxidant (typically potassium ferricyanide), and a chiral ligand derived from dihydroquinine (DHQ) for AD-mix-α or dihydroquinidine (B8771983) (DHQD) for AD-mix-β.

The Sharpless Mnemonic: Predicting Stereoselectivity

The mnemonic provides a straightforward method to predict the absolute configuration of the product.

Sharpless Asymmetric Epoxidation Mnemonic

To predict the stereochemical outcome of the SAE, the allylic alcohol is drawn in a specific orientation. The double bond is placed in the plane of the paper, with the allylic alcohol in the bottom right corner.

-

Using (+)-Dialkyl Tartrate (e.g., (+)-DET or (+)-DIPT): Oxygen is delivered to the top face of the alkene.

-

Using (-)-Dialkyl Tartrate (e.g., (-)-DET or (-)-DIPT): Oxygen is delivered to the bottom face of the alkene.

Sharpless Asymmetric Dihydroxylation Mnemonic

For the SAD, the alkene is viewed with its substituents categorized by size: large (L), medium (M), and small (S). The mnemonic depends on which AD-mix is used.

-

Using AD-mix-β (contains (DHQD)₂PHAL): The dihydroxylation occurs on the top face (β-face) of the alkene when oriented as shown below.

-

Using AD-mix-α (contains (DHQ)₂PHAL): The dihydroxylation occurs on the bottom face (α-face) of the alkene.

Quantitative Data on Stereoselectivity

The high enantioselectivity of the Sharpless reactions is a key feature. The following tables summarize the enantiomeric excess (ee%) achieved for various substrates.

Table 1: Enantiomeric Excess in Sharpless Asymmetric Epoxidation

| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (ee%) | Reference(s) |

| Geraniol (B1671447) | D-(-)-DIPT | 86% | |

| (E)-2-Hexen-1-ol | L-(+)-DET | >94% | |

| (Z)-3-Methyl-2-penten-1-ol | (+)-DIPT | 95% | |

| Cinnamyl alcohol | (+)-DIPT | 96% |

Table 2: Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation

| Alkene | AD-mix | Enantiomeric Excess (ee%) | Reference(s) |

| trans-Stilbene | AD-mix-β | ≥99% | |

| Styrene | AD-mix-β | 97% | |

| 1-Decene | AD-mix-β | 97% | |

| α,β-Unsaturated Ester | AD-mix-β | 98% |

Catalytic Cycles

The stereochemical outcome is determined by the transition state of the oxygen transfer, which is influenced by the chiral ligands.

Sharpless Asymmetric Epoxidation Catalytic Cycle

The catalytic cycle involves the formation of a titanium-tartrate-allylic alcohol-hydroperoxide complex. The chiral tartrate ligand creates a sterically defined environment that directs the approach of the alkene to the coordinated peroxide, leading to facial-selective oxygen transfer.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The reaction begins with the formation of an osmium tetroxide-chiral ligand complex. This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to release the diol and the reduced osmium species. A co-oxidant regenerates the osmium(VIII) catalyst.

Detailed Experimental Protocols

The following are representative experimental procedures for the Sharpless Asymmetric Epoxidation and Dihydroxylation.

Sharpless Asymmetric Epoxidation of Geraniol

Materials:

-

L-(+)-diethyltartrate ((+)-DET) (800 mg, 3.88 mmol)

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (960 µL, 3.24 mmol)

-

Dry dichloromethane (B109758) (CH₂Cl₂) (11 mL)

-

Geraniol (500 mg, 3.24 mmol)

-

tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M solution in nonane (B91170) (1.2 mL, ~6.6 mmol)

-

25-mL round-bottom flask, magnetic stir bar, septum, syringe

Procedure:

-

To a 25-mL round-bottom flask, add L-(+)-diethyltartrate (800 mg, 3.88 mmol), a magnetic stir bar, Ti(OⁱPr)₄ (960 µL, 3.24 mmol), and 10 mL of dry CH₂Cl₂.

-

Attach a septum and maintain a nitrogen atmosphere.

-

Cool the flask in a -23 °C bath (CCl₄/dry ice) and stir for 5 minutes.

-

Add a solution of geraniol (500 mg, 3.24 mmol) in 1 mL of dry CH₂Cl₂ via syringe.

-

Slowly add tert-butyl hydroperoxide (1.2 mL) through the septum.

-

Stir the solution for 45 minutes at -23 °C.

-

Cap the flask and store it in a -20 °C freezer for at least 18 hours.

-

Work-up and purification are performed by column chromatography to isolate the epoxy alcohol.

Sharpless Asymmetric Dihydroxylation of an Alkene (General Procedure for 1 mmol)

Materials:

-

AD-mix-α or AD-mix-β (1.4 g)

-

tert-butyl alcohol (5 mL)

-

Water (5 mL)

-

Alkene (1 mmol)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297) or dichloromethane (for extraction)

-

25-mL round-bottom flask, magnetic stirrer

Procedure:

-

In a 25-mL round-bottom flask with a magnetic stirrer, combine t-butyl alcohol (5 mL), water (5 mL), and AD-mix-α or β (1.4 g).

-

Stir the mixture at room temperature until all reagents dissolve.

-

Cool the reaction to 0 °C.

-

Add the alkene (1 mmol) and stir vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Stop the reaction by adding sodium sulfite (1.5 g) and stir at room temperature for one hour.

-

Extract the mixture with ethyl acetate or dichloromethane.

-

Dry the organic layer and concentrate to obtain the crude diol.

-

Purify the product by flash chromatography.

Conclusion

The Sharpless mnemonic provides a powerful predictive tool for two of the most important reactions in asymmetric synthesis. The reliability of the Sharpless Asymmetric Epoxidation and Dihydroxylation, coupled with the ease of predicting their stereochemical outcomes, has made them indispensable in the synthesis of complex chiral molecules. For researchers in drug development and other scientific disciplines, a thorough understanding of these reactions and their governing principles is essential for the rational design and synthesis of enantiomerically pure compounds. The data and protocols provided in this guide serve as a comprehensive resource for the practical application of this elegant and powerful chemistry.

References

(DHQ)2PHAL: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties, and Applications of (DHQ)2PHAL in Asymmetric Synthesis.

Introduction

This compound, the abbreviated name for 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand derived from the cinchona alkaloid dihydroquinine.[1] It has established itself as a cornerstone in modern asymmetric synthesis, most notably as a critical component in the Sharpless Asymmetric Dihydroxylation reaction.[2][3] Its unique dimeric structure creates a chiral environment that enables the highly enantioselective conversion of prochiral olefins to vicinal diols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[2][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, a comprehensive experimental protocol for its application in the Sharpless Asymmetric Dihydroxylation, and a visualization of the catalytic cycle.

Physical and Chemical Properties of this compound

This compound is a white to beige crystalline powder. It is a complex molecule with a high molecular weight and is valued for its specific optical rotation, which is indicative of its chiral nature. The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 140924-50-1 | |

| Molecular Formula | C48H54N6O4 | |

| Molecular Weight | 778.98 g/mol | |

| Appearance | White to beige crystalline powder | |

| Melting Point | 178 °C (decomposition) | |

| Optical Activity | [α]22/D +336° (c = 1.2 in methanol) | |

| Purity | ≥95% | |

| Synonyms | 1,4-Bis(9-O-dihydroquininyl)phthalazine, Hydroquinine 1,4-phthalazinediyl diether | |

| InChI Key | YUCBLVFHJWOYDN-PPIALRKJSA-N | |

| SMILES | CC[C@@H]1CN2CCC1CC2--INVALID-LINK--c8ccccc38)c9ccnc%10ccc(OC)cc9%10 |

Core Application: Sharpless Asymmetric Dihydroxylation

The primary application of this compound is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation. This reaction facilitates the enantioselective synthesis of vicinal diols from olefins. This compound is a key component of the commercially available reagent mixture "AD-mix-α". This mixture also contains potassium osmate (K2OsO2(OH)4) as the osmium source, potassium ferricyanide (B76249) (K3Fe(CN)6) as the re-oxidant, and potassium carbonate (K2CO3) as a base. The use of AD-mix-α simplifies the experimental procedure and ensures high enantioselectivity for a wide range of olefin substrates.

Experimental Protocol: Asymmetric Dihydroxylation of Styrene (B11656) using AD-mix-α

This protocol provides a representative procedure for the asymmetric dihydroxylation of styrene, a common substrate, using AD-mix-α.

Materials:

-

AD-mix-α

-

Water

-

Styrene

-

Sodium sulfite (B76179)

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1.4 g of AD-mix-α). Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, yellow-green two-phase system. Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Olefin: Add styrene (1 mmol) to the cooled reaction mixture.

-

Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-α) and warm the mixture to room temperature. Continue stirring for about 1 hour.

-

Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (R)-1-phenyl-1,2-ethanediol.

Expected Outcome:

This procedure typically yields the corresponding diol with high enantiomeric excess (ee). The stereochemical outcome is predictable, with AD-mix-α (containing this compound) generally affording the (R)-diol from monosubstituted and cis-1,2-disubstituted olefins.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The this compound ligand plays a crucial role in creating a chiral pocket around the osmium center, which directs the stereochemical outcome of the dihydroxylation.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Conclusion

This compound is an indispensable chiral ligand in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable performance in the Sharpless Asymmetric Dihydroxylation, have made it a go-to reagent for the enantioselective synthesis of vicinal diols. This technical guide provides researchers, scientists, and drug development professionals with the essential information required to effectively utilize this compound in their synthetic endeavors. The detailed experimental protocol and the visualization of the catalytic cycle offer both practical guidance and a deeper understanding of this powerful synthetic tool.

References

The Sharpless Asymmetric Dihydroxylation: A Technical Guide to a Cornerstone of Enantioselective Synthesis

Abstract

The Sharpless Asymmetric Dihydroxylation (AD) stands as a landmark achievement in organic chemistry, providing a reliable and highly enantioselective method for the conversion of prochiral alkenes into vicinal diols. This transformation, developed by K. Barry Sharpless and his colleagues, has had a profound impact on the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. This technical guide provides an in-depth exploration of the discovery, development, and mechanistic intricacies of the Sharpless AD. It offers detailed experimental protocols, comprehensive data on substrate scope and enantioselectivity, and visual representations of the catalytic cycle and experimental workflow to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Dawn of Asymmetric Dihydroxylation

The oxidation of alkenes to vicinal diols is a fundamental transformation in organic synthesis. Prior to the work of Sharpless, methods for dihydroxylation, such as the Upjohn dihydroxylation using osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO), were well-established but lacked enantiocontrol.[1] The challenge lay in developing a catalytic system that could differentiate between the two faces of a prochiral alkene to produce a single enantiomer of the diol product.

K. Barry Sharpless's research in the 1980s revolutionized this area. Building upon the known reactivity of OsO₄, his group discovered that the addition of chiral ligands derived from cinchona alkaloids could induce high levels of asymmetry in the dihydroxylation of alkenes.[2] This seminal work, which led to Sharpless being a co-recipient of the 2001 Nobel Prize in Chemistry, transformed a previously challenging transformation into a predictable and widely applicable synthetic tool.

The Core of the Reaction: Mechanism and Catalytic Cycle

The Sharpless Asymmetric Dihydroxylation is a catalytic process that utilizes a small amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric co-oxidant, and a buffered aqueous-organic solvent system.[3]

The Catalytic Cycle

The reaction proceeds through a well-elucidated catalytic cycle. The currently accepted mechanism involves a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene. This is in contrast to an earlier proposed [2+2] cycloaddition followed by rearrangement.[3]

The key steps of the primary catalytic cycle are as follows:

-

Ligand Binding: The chiral ligand (L*) reversibly binds to osmium tetroxide (OsO₄) to form a chiral osmium-ligand complex.

-

Cycloaddition: This complex then undergoes a [3+2] cycloaddition with the alkene, forming a five-membered osmate ester intermediate. The facial selectivity of this step is dictated by the chirality of the ligand.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.

-

Reoxidation: The resulting reduced osmium(VI) species is reoxidized back to osmium(VIII) tetroxide by a stoichiometric co-oxidant, thus completing the catalytic cycle.

A potential secondary catalytic cycle can occur if the osmate ester is oxidized before hydrolysis. This pathway generally leads to lower enantioselectivities and can be suppressed by using a higher concentration of the chiral ligand.

Reagents and the AD-mix Formulations

The success and practicality of the Sharpless AD are largely due to the development of pre-packaged reagent mixtures known as "AD-mix". These mixtures contain all the necessary non-volatile reagents in the correct proportions, simplifying the experimental setup. There are two commercially available formulations: AD-mix-α and AD-mix-β.

| Component | Function | AD-mix-α | AD-mix-β |

| Potassium Osmate (K₂OsO₂(OH)₄) | Osmium Source | Catalytic amount | Catalytic amount |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Co-oxidant | Stoichiometric | Stoichiometric |

| Potassium Carbonate (K₂CO₃) | Base | Stoichiometric | Stoichiometric |

| Chiral Ligand | Asymmetric Induction | (DHQ)₂PHAL | (DHQD)₂PHAL |

The chiral ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, are dimeric cinchona alkaloid derivatives. (DHQ)₂PHAL is derived from dihydroquinine, while (DHQD)₂PHAL is derived from dihydroquinidine. These ligands are considered "pseudoenantiomers" and provide access to either enantiomer of the diol product with high predictability.

Substrate Scope and Enantioselectivity: A Quantitative Overview

The Sharpless Asymmetric Dihydroxylation is applicable to a wide range of alkene substitution patterns. The enantioselectivity is generally high, often exceeding 90% enantiomeric excess (ee). The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated. A mnemonic has been developed to predict the stereochemical outcome based on the substitution pattern of the alkene.

The following tables summarize the performance of the Sharpless AD for various classes of alkenes.

Table 1: Dihydroxylation of Monosubstituted Alkenes

| Alkene | AD-mix | Yield (%) | ee (%) | Reference |

| Styrene | β | 95 | 97 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

| 1-Decene | β | 85 | 97 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

Table 2: Dihydroxylation of 1,2-Disubstituted Alkenes

| Alkene | AD-mix | Yield (%) | ee (%) | Reference |

| (E)-Stilbene | β | 98 | >99 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

| (Z)-Stilbene | β | 92 | 28 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

| (E)-β-Methylstyrene | β | 97 | 94 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

Table 3: Dihydroxylation of Trisubstituted Alkenes

| Alkene | AD-mix | Yield (%) | ee (%) | Reference |

| α-Methylstyrene | β | 96 | 90 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

| (E)-1-Phenyl-1-propene | β | 97 | 94 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

Table 4: Dihydroxylation of Tetrasubstituted Alkenes

| Alkene | AD-mix | Yield (%) | ee (%) | Reference |

| 1,2-Dimethylcyclohexene | β | 85 | 96 | [Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771] |

Note: The yields and ee values can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols: A Practical Guide

The following section provides a detailed, representative experimental procedure for the Sharpless Asymmetric Dihydroxylation.

General Procedure for the Asymmetric Dihydroxylation of an Alkene

This procedure is adapted for a 1 mmol scale reaction.

Materials:

-

AD-mix-α or AD-mix-β (1.4 g)

-

tert-Butanol (B103910) (5 mL)

-

Water (5 mL)

-

Alkene (1 mmol)

-

Sodium sulfite (B76179) (1.5 g)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Methanesulfonamide (optional, for slow-reacting alkenes)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g).

-

Add a 1:1 mixture of tert-butanol and water (10 mL total).

-

Stir the mixture vigorously at room temperature until the solids are dissolved and the solution becomes a clear, biphasic mixture (typically a bright yellow aqueous layer and a colorless organic layer).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene (1 mmol) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may need to be stirred at room temperature.

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding solid sodium sulfite (1.5 g).

-

Warm the mixture to room temperature and stir for an additional 30-60 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Applications in Drug Development and Natural Product Synthesis

The Sharpless Asymmetric Dihydroxylation has become an indispensable tool in the synthesis of chiral molecules. The resulting 1,2-diols are versatile intermediates that can be readily converted into a variety of other functional groups, including epoxides, amino alcohols, and α-hydroxy ketones. This has enabled the efficient and enantioselective synthesis of numerous complex natural products and pharmaceutical agents. Its reliability and predictability have made it a favored method in both academic research and industrial-scale synthesis.

Conclusion

The discovery and development of the Sharpless Asymmetric Dihydroxylation represent a paradigm shift in the field of asymmetric catalysis. Its broad substrate scope, high enantioselectivity, and operational simplicity have cemented its status as one of the most important and widely used reactions in modern organic synthesis. This technical guide has provided a comprehensive overview of this powerful transformation, from its mechanistic underpinnings to its practical application, with the aim of serving as a valuable resource for scientists at the forefront of chemical research and development.

References

Methodological & Application

Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation